

understanding Z-Aevd-fmk as a research tool

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Compound of Interest		
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An In-depth Technical Guide to **Z-AEVD-FMK** as a Research Tool

This guide provides a comprehensive overview of the caspase-10 inhibitor, **Z-AEVD-FMK**, for researchers, scientists, and drug development professionals.

Core Principles of Z-AEVD-FMK Function

Z-AEVD-FMK is a cell-permeable and irreversible inhibitor of caspase-10.[1][2] It is a member of the fluoromethyl ketone (FMK)-derivatized peptide family, which are known to be effective and irreversible caspase inhibitors generally lacking cytotoxic effects.[2] The addition of a benzyloxycarbonyl (Z) group at the N-terminus enhances its ability to cross cell membranes. The mechanism of action for **Z-AEVD-FMK** involves its binding to the active site of activated caspase-10, which in turn blocks the enzyme's proteolytic activity.

Caspase-10 functions as an initiator caspase within the extrinsic pathway of apoptosis. This signaling cascade is set in motion when extracellular death ligands, such as TNF-α or FasL, bind to their corresponding death receptors on the cell surface. This ligand-receptor interaction triggers the recruitment of adaptor proteins and pro-caspase-10, leading to the formation of the Death-Inducing Signaling Complex (DISC). Inside the DISC, pro-caspase-10 undergoes activation and subsequently activates downstream effector caspases, including caspase-3 and caspase-7. These effector caspases are responsible for the cleavage of various cellular proteins, ultimately culminating in the execution of the apoptotic program. By specifically inhibiting caspase-10, **Z-AEVD-FMK** can effectively halt the progression of this signaling pathway, leading to a reduction in the number of apoptotic cells.



Quantitative Data for Caspase Inhibitors

While **Z-AEVD-FMK** is recognized as a caspase-10 inhibitor, specific IC50 values detailing its potency and selectivity against a comprehensive panel of caspases are not readily available in published literature. For the purpose of comparison, the following table includes IC50 values for other frequently utilized caspase inhibitors.

Inhibitor	Target Caspase(s)	IC50 Value (μM)	Reference
Z-AEVD-FMK	Caspase-10	Not explicitly reported	N/A
z-VAD-FMK	Pan-caspase (with the exception of Caspase-2)	9.52 (for Caspase-10)	[3]
z-DEVD-FMK	Caspase-3, -6, -7, -8, -10	Potent inhibitor, though a specific IC50 for Caspase-10 has not been reported.	[4]
z-IETD-FMK	Caspase-8	Not explicitly reported	[5]

Note: The absence of specific IC50 values for **Z-AEVD-FMK** in the available literature points to a gap in the publicly accessible characterization data for this particular inhibitor.

In cellular assays, a general working concentration for **Z-AEVD-FMK** to achieve apoptosis inhibition is between 50 nM and 100 μ M.[6] A prior study has demonstrated the effective use of 10 μ M **Z-AEVD-FMK** to prevent the formation of active caspase-3.

Experimental ProtocolsCaspase-10 Activity Assay (Fluorometric)

This protocol, adapted from standard fluorometric caspase assay procedures, is designed to measure the specific inhibition of caspase-10 activity by **Z-AEVD-FMK**.

Materials:

Cells of interest



- Apoptosis-inducing agent (e.g., TNF-α in combination with Cycloheximide, FasL)
- Z-AEVD-FMK (caspase-10 inhibitor)
- Caspase-10 fluorogenic substrate (e.g., Ac-AEVD-AFC)
- Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
- Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol, 10 mM DTT)
- 96-well black microplate
- Fluorometer with excitation/emission wavelengths of approximately 400 nm/505 nm for AFC.

Procedure:

- Cell Treatment:
 - Seed cells at an appropriate density and allow them to attach overnight.
 - Pre-incubate the cells with various concentrations of **Z-AEVD-FMK** (e.g., 1, 5, 10, 20 μM)
 or a vehicle control (such as DMSO) for 1 hour.
 - Induce apoptosis using the selected stimulus for a predetermined duration. A non-induced control group should be included.
- Cell Lysis:
 - Collect the cells and wash them with ice-cold PBS.
 - Resuspend the cell pellet in ice-cold Cell Lysis Buffer and let it sit on ice for 20 minutes.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
 - Carefully collect the supernatant, which contains the cytosolic extract, and measure the protein concentration using a suitable method (e.g., Bradford assay).
- Caspase Activity Assay:



- In a 96-well black microplate, add 50 μg of protein lysate to each well.
- Adjust the total volume in each well to 100 μL with Assay Buffer.
- Add 5 μL of the caspase-10 substrate (Ac-AEVD-AFC, from a 1 mM stock solution) to each well, achieving a final concentration of 50 μM.
- Incubate the plate at 37°C for 1-2 hours, ensuring it is protected from light.
- Measure the fluorescence with a fluorometer.

Western Blot Analysis of Caspase-10-Mediated Apoptosis

This method is used to detect key apoptotic markers that are downstream of caspase-10 activation and to observe the effects of **Z-AEVD-FMK**.

Materials:

- Cells treated as outlined in the caspase activity assay protocol.
- RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
- · SDS-PAGE gels and running buffer.
- PVDF membrane.
- Transfer buffer.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies: anti-cleaved Caspase-3, anti-cleaved PARP, anti-Caspase-10, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate.



· An imaging system for detection.

Procedure:

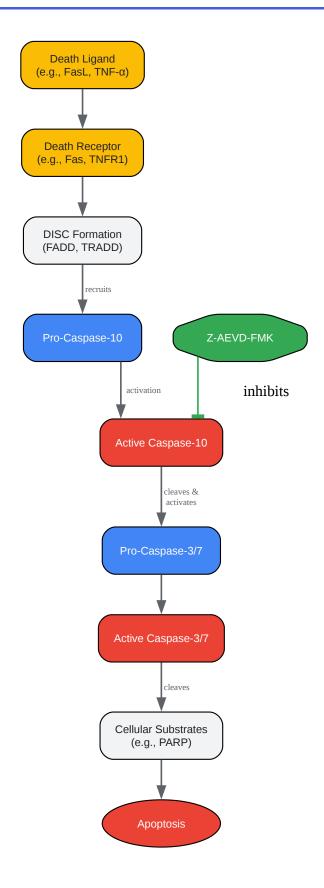
- Protein Extraction:
 - Harvest and wash the cells as previously detailed.
 - Lyse the cells using RIPA buffer on ice for 30 minutes.
 - Centrifuge the lysate and collect the supernatant. Proceed to determine the protein concentration.
- SDS-PAGE and Transfer:
 - Denature 20-40 μg of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins based on size using an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
 - Incubate the membrane with the primary antibody of interest overnight at 4°C.
 - Wash the membrane three times with TBST to remove unbound primary antibody.
 - Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection:
 - Apply the chemiluminescent substrate to the membrane and visualize the protein bands with an imaging system.



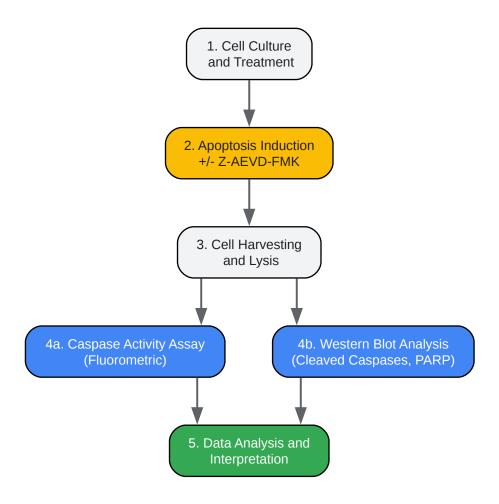
 Perform densitometry to quantify the levels of cleaved caspase-3 and cleaved PARP, normalizing to the loading control.

Mandatory Visualizations









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